Conformational Flexibility: n-Butyl (3 Rotatable Bonds) vs. tert-Butyl (1 Rotatable Bond) Determines Molecular Adaptability
The linear n-butyl side chain of 2-butyl-5-hydroxybenzonitrile confers three freely rotatable sigma bonds (C–C bonds along the butyl chain), enabling the compound to sample a broad conformational space. In contrast, the closest tert-butyl-substituted analog, 5-(tert-butyl)-2-hydroxybenzonitrile (CAS 1041845-83-3), possesses only one rotatable bond (the C–C bond connecting the tert-butyl group to the aromatic ring) [1][2]. This difference alters the number of accessible low-energy conformers: the n-butyl derivative can adopt extended, bent, or folded geometries, whereas the tert-butyl derivative is essentially shape-invariant. This is a first-principles structural distinction that can govern differential binding to targets with sterically demanding or shape-sensitive binding sites.
| Evidence Dimension | Number of rotatable bonds (conformational自由度) |
|---|---|
| Target Compound Data | 3 rotatable bonds |
| Comparator Or Baseline | 5-(tert-Butyl)-2-hydroxybenzonitrile: 1 rotatable bond |
| Quantified Difference | 3-fold higher rotatable bond count in the target compound |
| Conditions | PubChem-computed rotatable bond count based on Cactvs 3.4.6.11 algorithm |
Why This Matters
For applications requiring induced-fit binding, liquid-crystal alignment, or conformational selection, the higher flexibility of the n-butyl chain provides a distinct and quantifiable advantage that the rigid tert-butyl analog cannot match.
- [1] PubChem. Compound Summary for CID 13548200: 3-Cyano-4-n-butylphenol (2-butyl-5-hydroxybenzonitrile). National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] PubChem. Compound Summary for CID 73399822: 5-(tert-Butyl)-2-hydroxybenzonitrile. National Center for Biotechnology Information. Accessed April 2026. View Source
